molecular formula C33H52N4O14 B12385386 TCO-GK-PEG4-NHS ester

TCO-GK-PEG4-NHS ester

Cat. No.: B12385386
M. Wt: 728.8 g/mol
InChI Key: KPHXUINZEVPEKP-MJIISZSESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TCO-GK-PEG4-NHS ester involves the conjugation of a trans-cyclooctene group with a polyethylene glycol (PEG) spacer and an N-hydroxysuccinimide (NHS) ester. The reaction typically occurs under mild conditions, with the NHS ester reacting specifically and efficiently with primary amines at pH 7-9 to form a covalent bond .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The PEG spacer enhances the solubility of the compound in aqueous buffers, making it suitable for large-scale production .

Scientific Research Applications

Chemistry: TCO-GK-PEG4-NHS ester is used in the synthesis of complex molecules through click chemistry. It is particularly valuable in the development of novel compounds for various applications .

Biology: In biological research, this compound is used for labeling antibodies, proteins, and other primary amine-containing macromolecules. The PEG spacer minimizes steric hindrance, allowing for efficient labeling .

Medicine: This compound is used in the development of antibody-drug conjugates, which are targeted therapies for cancer treatment. The high affinity and immunoreactivity of this compound make it suitable for binding to specific targets, such as HER2 .

Industry: In industrial applications, this compound is used for the large-scale production of labeled macromolecules. Its enhanced solubility in aqueous buffers makes it suitable for various industrial processes .

Mechanism of Action

TCO-GK-PEG4-NHS ester exerts its effects through the inverse electron demand Diels-Alder reaction with tetrazine-containing molecules. The trans-cyclooctene group reacts with the tetrazine group to form a stable dihydropyridazine linkage . This reaction is highly efficient and selective, making it valuable for various applications. The PEG spacer enhances solubility and reduces steric hindrance, allowing for efficient labeling of macromolecules .

Properties

Molecular Formula

C33H52N4O14

Molecular Weight

728.8 g/mol

IUPAC Name

(2S)-2-[[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]acetyl]amino]-6-[3-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoylamino]hexanoic acid

InChI

InChI=1S/C33H52N4O14/c38-27(13-16-46-18-20-48-22-23-49-21-19-47-17-14-31(42)51-37-29(40)11-12-30(37)41)34-15-7-6-10-26(32(43)44)36-28(39)24-35-33(45)50-25-8-4-2-1-3-5-9-25/h1-2,25-26H,3-24H2,(H,34,38)(H,35,45)(H,36,39)(H,43,44)/b2-1-/t25?,26-/m0/s1

InChI Key

KPHXUINZEVPEKP-MJIISZSESA-N

Isomeric SMILES

C1C/C=C\CCC(C1)OC(=O)NCC(=O)N[C@@H](CCCCNC(=O)CCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O)C(=O)O

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCC(=O)NC(CCCCNC(=O)CCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O)C(=O)O

Origin of Product

United States

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